molecular formula C9H10N2O5 B2381985 (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid CAS No. 367454-82-8

(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B2381985
CAS RN: 367454-82-8
M. Wt: 226.188
InChI Key: DHPOXPMQHNJROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid, also known as DMNOA, is a nitro-derivative of pyridine-2-acetic acid (PAA), a naturally occurring compound that has been studied for its potential medicinal and industrial applications. DMNOA is a versatile molecule, capable of being used in a variety of different synthesis methods and applications. In

Scientific Research Applications

Structural and Spectroscopic Investigations

A study by Khemalapure et al. (2020) in the Journal of Molecular Structure investigated the structural and spectroscopic characteristics of a closely related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, using various spectroscopic methods and quantum chemical computations. This research highlights the compound's potential in spectroscopic studies and its interactions at the molecular level (Khemalapure et al., 2020).

Synthesis and Characterization in Polymer Science

Faghihi et al. (2010) discussed the synthesis and characterization of new optically active polyamides containing a derivative of this compound. The study focused on direct polycondensation reactions, highlighting the compound's utility in developing new polymers with potential applications in various industries (Faghihi et al., 2010).

Environmental Applications in Supercritical Water Oxidation

Research by Shanableh and Gloyna (1991) in Water Science and Technology explored the use of supercritical water oxidation (SCWO) techniques for waste treatment, involving acetic acid derivatives. The study indicates potential environmental applications of compounds like (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid in efficient waste destruction (Shanableh & Gloyna, 1991).

Inhibitor Properties in Corrosion Studies

A study by Wanees (2016) in the International Journal of Electrochemical Science evaluated the effect of a similar compound, 4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, as a corrosion inhibitor. This research suggests the potential use of related compounds in protecting materials against corrosion, particularly in acidic environments (Wanees, 2016).

properties

IUPAC Name

2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-5-3-6(2)10(4-7(12)13)9(14)8(5)11(15)16/h3H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPOXPMQHNJROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.